

Myristyl Stearate: A Physicochemical and Formulation Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristyl stearate (tetradecyl octadecanoate) is a saturated wax ester formed from the reaction of myristyl alcohol and stearic acid.[1] Due to its unique properties, including low viscosity and an oily nature that forms a non-greasy, hydrophobic film, it is a compound of significant interest in cosmetic and pharmaceutical research.[2] Primarily utilized as an emollient, emulsifier, and skin conditioning agent, **myristyl stearate** also shows potential as a penetration enhancer in transdermal drug delivery systems.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of **myristyl stearate**, details established experimental protocols for their determination, and presents a typical workflow for its application in the formulation of lipid-based nanoparticle drug delivery systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **myristyl stearate** are summarized below. These properties are crucial for predicting its behavior in various formulation and experimental settings.



| Property | Value | Reference(s) |
|----------------------|--------------------------------------------------------------------------|--------------|
| IUPAC Name | Tetradecyl octadecanoate | [5] |
| Synonyms | Myristyl stearate, Tetradecyl stearate | |
| CAS Number | 17661-50-6 | |
| Molecular Formula | C32H64O2 | |
| Molecular Weight | 480.85 g/mol | |
| Physical Appearance | Crystalline, waxy solid; colorless to pale yellow | - |
| Odor | Odorless to mild, fatty odor | _ |
| Melting Point | 50 °C (323.15 K) | - |
| Boiling Point | 479 °C | - |
| Solubility | Insoluble in water; Soluble in ethanol, oils, and other organic solvents | _ |
| LogP (Octanol/Water) | 15.2 (Computed) | - |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for quality control and formulation development. The following section details standardized methodologies for key parameters.

Melting Point Determination (Capillary Method)

This protocol is based on the USP General Chapter <741> for Class I substances and is suitable for powdered, crystalline materials like **myristyl stearate**.

Apparatus:



- Melting point apparatus with a transparent fluid bath (e.g., light paraffin or silicone oil) and a controlled heat source.
- Accurate thermometer with specified immersion depth.
- Glass capillary tubes (0.8-1.2 mm internal diameter).

Procedure:

- Sample Preparation: Finely powder the dry myristyl stearate sample.
- Capillary Loading: Charge the capillary tube with the powdered sample to form a tightly packed column of 2.5–3.5 mm in height.
- Apparatus Setup: Place the capillary tube in the melting point apparatus. Heat the bath until
 the temperature is approximately 10°C below the expected melting point (around 40°C for
 myristyl stearate).
- Heating Rate: Adjust the heating rate to 1 ± 0.5°C per minute.
- Melting Range Observation: Record the temperature at which the column is observed to collapse against the side of the tube (onset of melting). Continue heating at the same rate.
- Melting Point: Record the temperature at which the substance becomes completely liquid.
 This is the end of the melting range, or the "melting point".
- Verification: The accuracy of the apparatus should be periodically checked using USP Melting Point Reference Standards.

Water Solubility Determination (Flask Method)

For substances like **myristyl stearate**, which are practically insoluble in water, the OECD Guideline 105 (Flask Method) is appropriate. This method is suitable for solubilities above 10⁻² g/L, but its principles can be adapted for lower solubility with highly sensitive analytical techniques.

Apparatus:



- Constant temperature water bath or shaker, maintained at 20 ± 0.5 °C.
- Glass flasks with stoppers.
- Centrifuge or filtration apparatus.
- Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, given the compound's volatility at high temperatures).

Procedure:

- Sample Addition: Add an excess amount of myristyl stearate to a flask containing a known volume of deionized water. The excess is necessary to ensure saturation is achieved.
- Equilibration: Stopper the flask and place it in the constant temperature shaker bath. Agitate the mixture for a sufficient duration to reach equilibrium (e.g., 24-48 hours). A preliminary test can help determine the necessary time.
- Phase Separation: After equilibration, cease agitation and allow the mixture to settle.
 Separate the agueous phase from the excess undissolved solid by centrifugation or filtration.
- Quantification: Analyze the concentration of myristyl stearate in the clear aqueous phase using a validated analytical method.
- Replication: The determination should be performed at least in triplicate to ensure reproducibility.

Octanol-Water Partition Coefficient (LogP) Determination (HPLC Method)

The partition coefficient (LogP) is a critical measure of lipophilicity. While the traditional shake-flask method can be used, a High-Performance Liquid Chromatography (HPLC) method offers higher throughput and requires less material.

Principle: This method correlates the retention time (t_R) of a substance on a reversed-phase HPLC column with the known LogP values of a series of standard compounds. A linear relationship between log k' (logarithm of the retention factor) and LogP is established.



Apparatus:

- Reversed-phase HPLC system with a C18 column.
- UV detector.
- Mobile phase (e.g., methanol/water gradient).

Procedure:

- Standard Selection: Choose a series of standard compounds with well-established LogP values that bracket the expected LogP of myristyl stearate.
- Calibration Curve:
 - Inject each standard compound individually onto the HPLC column under isocratic conditions.
 - Measure the retention time (t_R) and the column dead time (t_0).
 - Calculate the retention factor, k', for each standard: k' = (t R t 0) / t 0.
 - Plot log k' versus the known LogP value for each standard to generate a calibration curve.
- Sample Analysis:
 - Dissolve myristyl stearate in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
 - Measure its retention time (t R) and calculate its log k'.
- LogP Calculation: Interpolate the LogP of **myristyl stearate** from its log k' value using the linear regression equation derived from the calibration curve.

Application in Drug Delivery: Nanoparticle Formulation

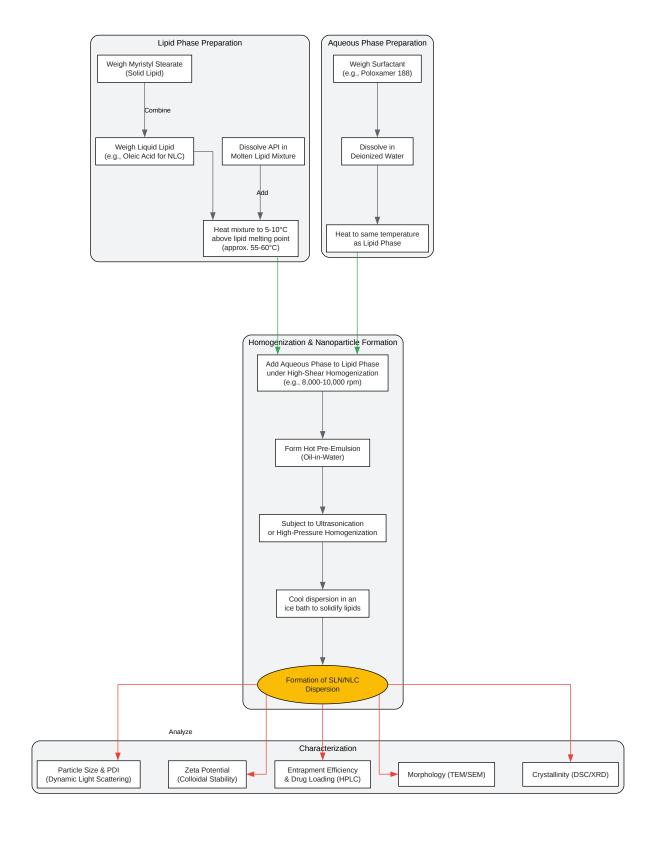


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Myristyl stearate is an excellent lipid candidate for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and control the release of encapsulated therapeutic agents. The following workflow outlines the hot homogenization technique, a common and scalable method for producing these nanoparticles.





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Fig 1. Experimental workflow for preparing SLNs/NLCs using Myristyl Stearate.



This workflow begins with the separate preparation of lipid and aqueous phases, which are then combined through high-energy homogenization to form a nanoemulsion. Subsequent cooling solidifies the lipid core, entrapping the active pharmaceutical ingredient (API) and forming the final nanoparticle dispersion. Rigorous characterization is then performed to ensure the quality, stability, and efficacy of the formulation.

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